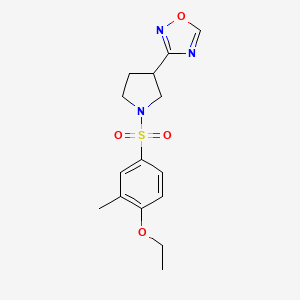

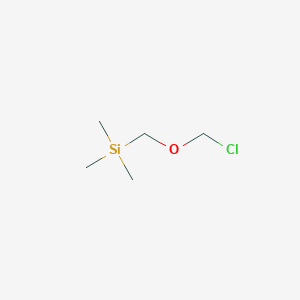

![molecular formula C21H18N2O2S B2890700 3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207006-12-9](/img/structure/B2890700.png)

3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors . EZH2 is a protein that has been identified as a potential target for antitumor agents .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2 and has been used as a starting point for the development of new EZH2 inhibitors .科学的研究の応用

Antimicrobial and Anti-Inflammatory Applications

- Thieno[2,3-d]pyrimidine derivatives, including compounds related to 3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, have demonstrated significant antimicrobial and anti-inflammatory activities. These compounds show remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in therapeutic applications (Tolba et al., 2018).

Gonadotropin-Releasing Hormone (GnRH) Antagonism

- Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent, orally active antagonists of the human gonadotropin-releasing hormone receptor. These compounds, through structural optimization, have been developed for therapeutic use, indicating their relevance in endocrine-related treatments (Miwa et al., 2011).

ROCK Inhibitors for Drug Discovery

- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as a new class of ROCK inhibitors. They have shown significant potential in reducing the phosphorylation level of ROCK downstream signaling proteins, influencing cell morphology and migration. This discovery presents a promising lead for drug discovery targeting ROCKs (Miao et al., 2020).

Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonism

- Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been developed as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor. This development signifies their potential in treating sex-hormone-dependent diseases (Sasaki et al., 2003).

A3 Adenosine Receptor Antagonists

- Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has led to the creation of potent and selective human A3 adenosine receptor antagonists. This research indicates the potential use of thieno[2,3-d]pyrimidine derivatives in receptor-ligand recognition and pharmaceutical applications (Squarcialupi et al., 2016).

Corrosion Inhibition

- Pyridopyrimidinone derivatives, structurally similar to thieno[2,3-d]pyrimidin-4(3H)-one, have shown effectiveness as corrosion inhibitors for carbon steel in acidic media. This application demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives beyond pharmaceutical uses (Abdallah et al., 2018).

Antitumor Activity

- Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibit potent antitumor activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This emphasizes their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Solid-State Fluorescence Properties

- Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, including compounds similar to thieno[2,3-d]pyrimidin-4(3H)-ones, exhibit strong solid-state fluorescence. This property could be utilized in material sciences and imaging applications (Yokota et al., 2012).

Antimicrobial Activity

- Thieno[2,3- d ]pyrimidin-4-one derivatives have displayed varying levels of antibacterial and antifungal effects. These compounds show potential as antimicrobial agents against pathogenic bacteria and fungi (Gaber et al., 2010).

作用機序

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism leads to a decrease in ATP production, which is crucial for the survival and reproduction of the bacteria .

Pharmacokinetics

The compound’s effectiveness suggests it has sufficient bioavailability to reach its target and exert its effects .

Result of Action

The inhibition of Cyt-bd leads to a disruption in the energy metabolism of Mycobacterium tuberculosis . This results in a decrease in ATP production, leading to the death of the bacteria . The compound has been found to exhibit significant antimycobacterial activity .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factorstuberculosis H37Rv compared to N0145 . This may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

生化学分析

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by inhibiting the Cyt-bd, thereby disrupting the energy metabolism of the bacteria .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting the Cyt-bd enzyme. This inhibition occurs through the compound binding to the active site of the enzyme, preventing it from carrying out its function in energy metabolism .

Temporal Effects in Laboratory Settings

The effects of 3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one over time in laboratory settings have not been extensively studied. It has been observed that some compounds in the thienopyrimidinone class exhibit significant antimycobacterial activity .

Metabolic Pathways

The compound is involved in the metabolic pathway of energy metabolism in Mycobacterium tuberculosis, where it inhibits the Cyt-bd enzyme

特性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-6-3-4-9-17(14)18-12-26-20-19(18)22-13-23(21(20)24)11-15-7-5-8-16(10-15)25-2/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOZQQOAOJARQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)

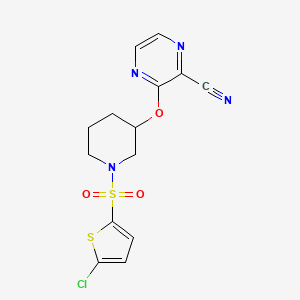

![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)

![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)

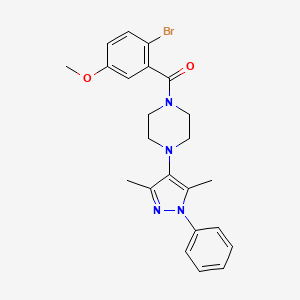

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

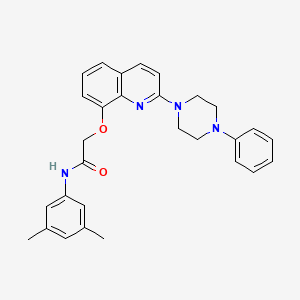

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)